

# Key reactive groups in Diethoxy(methyl)vinylsilane

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Diethoxy(methyl)vinylsilane*

Cat. No.: *B1346783*

[Get Quote](#)

An In-Depth Technical Guide to the Core Reactive Groups of **Diethoxy(methyl)vinylsilane**

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Diethoxy(methyl)vinylsilane** (DEMVS) is a bifunctional organosilicon compound of significant interest across various scientific domains, including materials science, organic synthesis, and surface chemistry. Its utility stems from the distinct and orthogonal reactivity of its two primary functional moieties: a vinyl group susceptible to addition reactions and two ethoxy groups prone to hydrolysis and condensation. This guide provides a detailed exploration of these reactive centers, elucidating the underlying chemical principles, reaction mechanisms, and practical applications. We will delve into the causality behind experimental choices for leveraging this unique reactivity, present validated protocols, and offer a mechanistic framework for researchers aiming to incorporate DEMVS into their work.

## Molecular Architecture and Physicochemical Properties

**Diethoxy(methyl)vinylsilane**, with the chemical formula  $\text{CH}_3\text{Si}(\text{OC}_2\text{H}_5)_2\text{CH}=\text{CH}_2$ , possesses a central silicon atom bonded to a methyl group, a vinyl group, and two hydrolyzable ethoxy groups.<sup>[1][2]</sup> This structure imparts a dual chemical nature, allowing it to act as both an organic olefin and an inorganic silicate precursor.

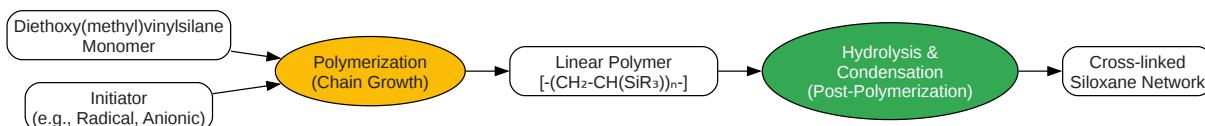
## Diagram 1: Molecular Structure of Diethoxy(methyl)vinylsilane

Caption: Molecular structure highlighting the key reactive centers.

A summary of its key physical properties is provided below, sourced from manufacturer technical data.[\[1\]](#)[\[3\]](#)[\[4\]](#)

| Property                              | Value                                                                |
|---------------------------------------|----------------------------------------------------------------------|
| CAS Number                            | 5507-44-8 <a href="#">[1]</a>                                        |
| Molecular Formula                     | C <sub>7</sub> H <sub>16</sub> O <sub>2</sub> Si <a href="#">[2]</a> |
| Molecular Weight                      | 160.29 g/mol <a href="#">[2]</a>                                     |
| Appearance                            | Colorless Liquid <a href="#">[1]</a>                                 |
| Boiling Point                         | 133-134 °C <a href="#">[1]</a>                                       |
| Density                               | 0.858 g/mL at 25 °C <a href="#">[1]</a>                              |
| Refractive Index (n <sub>20</sub> /D) | 1.401 <a href="#">[1]</a>                                            |
| Flash Point                           | 17 °C (62.6 °F) <a href="#">[1]</a>                                  |

## Reactivity of the Vinyl Group


The carbon-carbon double bond in the vinyl moiety is electron-rich and serves as the primary site for organic transformations, most notably polymerization and hydrosilylation.

## Polymerization

The vinyl group allows **Diethoxy(methyl)vinylsilane** to act as a monomer in various polymerization reactions. This can proceed through several mechanisms, including radical and anionic pathways, to form polysiloxanes with organic side chains.[\[5\]](#)[\[6\]](#) The resulting polymers combine the flexibility of a siloxane backbone with the functionality of the pendant groups. This reactivity is foundational to its use in creating cross-linked polymers and resins.[\[3\]](#)[\[7\]](#)

- Radical Polymerization: Initiated by standard radical initiators (e.g., AIBN, benzoyl peroxide), this process leads to the formation of a carbon-carbon polymer backbone. The pendant silyl groups can then undergo subsequent hydrolysis and condensation to form a cross-linked network.
- Anionic Polymerization: Anionic initiators like organolithium reagents can also polymerize the vinyl group. This method offers greater control over the polymer's molecular weight and architecture.<sup>[8][9]</sup>

## Diagram 2: Vinyl Group Polymerization Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for polymerization and subsequent cross-linking.

## Hydrosilylation

Hydrosilylation is a powerful reaction involving the addition of a silicon-hydride (Si-H) bond across the vinyl double bond.<sup>[10]</sup> This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum (e.g., Karstedt's catalyst) or rhodium.<sup>[11][12]</sup> The reaction is highly efficient and provides a versatile method for grafting other silicon-containing molecules onto the DEMVS vinyl group, or conversely, for attaching the DEMVS unit to a substrate bearing Si-H bonds.

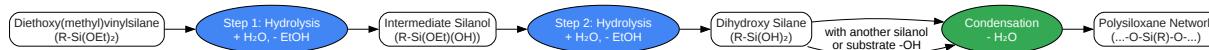
The regioselectivity of the addition is a critical consideration. The reaction can yield two possible isomers:

- $\alpha$ -adduct: The silicon of the hydrosilane adds to the carbon atom already bearing the silyl group.
- $\beta$ -adduct: The silicon of the hydrosilane adds to the terminal carbon atom of the vinyl group.

For terminal olefins like the vinyl group in DEMVS, the  $\beta$ -adduct is typically the major product, following an anti-Markovnikov addition pattern.[\[11\]](#)

## Reactivity of the Ethoxy Groups: Hydrolysis and Condensation

The two ethoxy groups ( $\text{Si-OCH}_2\text{CH}_3$ ) are the molecule's inorganic reactive centers. They are susceptible to hydrolysis, a reaction in which they are replaced by hydroxyl groups (silanols,  $\text{Si-OH}$ ). This reaction is the gateway to forming stable, inorganic siloxane ( $\text{Si-O-Si}$ ) networks.[\[7\]](#) [\[13\]](#)


## Mechanism

The hydrolysis of alkoxy silanes is generally catalyzed by acid or base and is believed to proceed via a pentacoordinate silicon intermediate through an  $\text{S}_{\text{n}}2$ -type mechanism.[\[14\]](#)

- Hydrolysis: In the presence of water, the ethoxy groups are sequentially replaced by hydroxyl groups, releasing ethanol as a byproduct. This forms a reactive silanol intermediate, dihydroxy(methyl)vinylsilane.
- Condensation: The newly formed silanols are highly reactive and can condense with each other or with hydroxyl groups on an inorganic substrate (like glass or metal oxides). This condensation reaction forms a stable siloxane bond ( $\text{Si-O-Si}$ ) and releases a molecule of water.

The rate of hydrolysis and condensation is highly dependent on factors such as pH, water concentration, catalyst, and temperature.[\[14\]](#)

## Diagram 3: Hydrolysis and Condensation Pathway



[Click to download full resolution via product page](#)

Caption: Stepwise reaction pathway for the formation of a siloxane network.

This dual reactivity makes DEMVS an excellent coupling agent, capable of bridging an inorganic substrate (via siloxane bonds) and an organic polymer matrix (via reactions of the vinyl group).[7]

## Experimental Protocols

The following protocols are representative examples designed to illustrate the practical application of DEMVS's key reactivities.

### Protocol 1: Surface Modification of Silica Nanoparticles

This protocol demonstrates the use of the hydrolysis/condensation reaction to functionalize an inorganic surface.

Objective: To graft **Diethoxy(methyl)vinylsilane** onto the surface of silica nanoparticles, introducing reactive vinyl groups.

Methodology:

- Activation of Silica: Suspend 1.0 g of fumed silica in 50 mL of toluene. Sonicate for 15 minutes to ensure a fine dispersion. Add 5 mL of 1 M HCl(aq) and reflux the mixture for 4 hours to maximize surface silanol (-OH) groups. Cool to room temperature.
- Silane Preparation: In a separate flask, prepare a 5% (v/v) solution of **Diethoxy(methyl)vinylsilane** in a 95:5 ethanol/water mixture. Add a catalytic amount of acetic acid to adjust the pH to ~4-5. Stir for 1 hour to pre-hydrolyze the silane.
- Grafting Reaction: Add the pre-hydrolyzed silane solution dropwise to the activated silica suspension under vigorous stirring.
- Curing: Heat the reaction mixture to 80 °C and maintain for 6 hours with continuous stirring. This promotes the condensation reaction between the silanols of the hydrolyzed DEMVS and the surface silanols of the silica.
- Purification: Cool the mixture. Centrifuge the particles and wash sequentially with toluene (3x), ethanol (3x), and acetone (2x) to remove any unreacted silane and byproducts.

- Final Drying: Dry the functionalized silica nanoparticles in a vacuum oven at 110 °C for 12 hours to complete the condensation and remove residual solvent.

Validation: Successful functionalization can be confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the appearance of C=C stretching peaks (~1600 cm<sup>-1</sup>) and C-H peaks from the methyl/vinyl groups, and by Thermogravimetric Analysis (TGA) to quantify the organic loading.

## Protocol 2: Platinum-Catalyzed Hydrosilylation

This protocol showcases the reactivity of the vinyl group.

Objective: To perform a hydrosilylation reaction between **Diethoxy(methyl)vinylsilane** and 1,1,1,3,5,5,5-heptamethyltrisiloxane.

Methodology:

- Inert Atmosphere: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the experiment.
- Reagent Addition: To the flask, add 10 mmol of **Diethoxy(methyl)vinylsilane** and 10 mmol of 1,1,1,3,5,5,5-heptamethyltrisiloxane via syringe. Add 20 mL of anhydrous toluene as the solvent.
- Catalyst Introduction: Add 10 µL of Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% Pt in xylene) via microsyringe. An immediate, mild exotherm may be observed.
- Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by taking small aliquots and analyzing via <sup>1</sup>H NMR spectroscopy, observing the disappearance of the Si-H proton signal (~4.7 ppm) and the vinyl proton signals.
- Workup: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by stirring with a small amount of activated carbon for 30 minutes, followed by filtration through a pad of celite.

- Purification: Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by vacuum distillation if necessary.

Validation: The structure of the resulting  $\beta$ -adduct can be confirmed by  $^1\text{H}$  and  $^{29}\text{Si}$  NMR spectroscopy and Mass Spectrometry.

## Conclusion

The dual reactivity of **Diethoxy(methyl)vinylsilane**, centered on its vinyl and ethoxy groups, makes it a uniquely versatile molecule for chemical synthesis and materials science. The vinyl group provides a handle for organic transformations like polymerization and hydrosilylation, enabling the creation of complex organic structures and polymer backbones.[6][10] Concurrently, the hydrolyzable ethoxy groups allow for the formation of robust inorganic siloxane networks, making it an ideal coupling agent for interfacing organic and inorganic materials.[7] A thorough understanding of the mechanisms and experimental conditions governing these two reactive sites is paramount for any researcher seeking to harness the full potential of this powerful chemical building block.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 二乙氧基甲基乙烯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethoxy(methyl)vinylsilane | 5507-44-8 [chemicalbook.com]
- 4. VINYLMETHYLDIETHOXYSILANE | [gelest.com]
- 5. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 6. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 7. [innospk.com](https://innospk.com) [innospk.com]

- 8. Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Anionic Polymerization of Vinylsilanes VI. Effects of N,N,N',N'-Tetramethylethylenediamine on the Polymerization of Methyltrivinylsilane | Semantic Scholar [semanticscholar.org]
- 10. [scientificspectator.com](#) [scientificspectator.com]
- 11. Selective synthesis of E -vinylsilanes and E , E -divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08640K [pubs.rsc.org]
- 12. [pubs.acs.org](#) [pubs.acs.org]
- 13. [scispace.com](#) [scispace.com]
- 14. [afinitica.com](#) [afinitica.com]
- To cite this document: BenchChem. [Key reactive groups in Diethoxy(methyl)vinylsilane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346783#key-reactive-groups-in-diethoxy-methyl-vinylsilane>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)